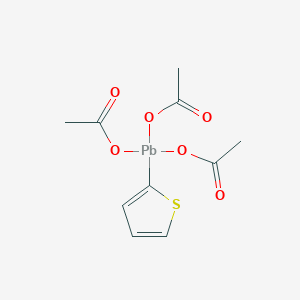
Tris(acetyloxy)(thiophen-2-yl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(acetyloxy)(thiophen-2-yl)plumbane: is a chemical compound that features a lead (Pb) atom bonded to three acetyloxy groups and one thiophen-2-yl group. This compound is part of the organolead family, which is known for its diverse applications in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetyloxy)(thiophen-2-yl)plumbane typically involves the reaction of lead acetate with thiophen-2-yl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxicity of lead compounds .
Análisis De Reacciones Químicas
Types of Reactions: Tris(acetyloxy)(thiophen-2-yl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield lead oxides, while substitution reactions can produce various organolead derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Tris(acetyloxy)(thiophen-2-yl)plumbane is used as a precursor in the synthesis of complex organolead compounds. It is also employed in cross-coupling reactions and as a catalyst in organic transformations .
Biology and Medicine: Research is ongoing to explore the potential biological activities of organolead compounds, including their use as antimicrobial agents and in cancer therapy. the toxicity of lead limits its applications in medicine .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and photovoltaic cells. Its unique properties make it valuable in the development of new technologies .
Mecanismo De Acción
The mechanism of action of Tris(acetyloxy)(thiophen-2-yl)plumbane involves its interaction with various molecular targets. The thiophen-2-yl group enhances its reactivity, allowing it to participate in diverse chemical reactions. The acetyloxy groups facilitate the formation of stable intermediates, which are crucial for its catalytic activity. The lead center plays a pivotal role in electron transfer processes, making it an effective catalyst in organic synthesis .
Comparación Con Compuestos Similares
Tris(acetoxy)phenylplumbane: Similar structure but with a phenyl group instead of thiophen-2-yl.
Tris(acetoxy)methylplumbane: Contains a methyl group in place of thiophen-2-yl.
Tris(acetoxy)ethylplumbane: Features an ethyl group instead of thiophen-2-yl.
Uniqueness: Tris(acetyloxy)(thiophen-2-yl)plumbane is unique due to the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties. This makes it more versatile in catalytic applications and organic synthesis compared to its analogs .
Propiedades
Número CAS |
53034-24-5 |
|---|---|
Fórmula molecular |
C10H12O6PbS |
Peso molecular |
467 g/mol |
Nombre IUPAC |
[diacetyloxy(thiophen-2-yl)plumbyl] acetate |
InChI |
InChI=1S/C4H3S.3C2H4O2.Pb/c1-2-4-5-3-1;3*1-2(3)4;/h1-3H;3*1H3,(H,3,4);/q;;;;+3/p-3 |
Clave InChI |
HWLDHBURIQTUIF-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)O[Pb](C1=CC=CS1)(OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


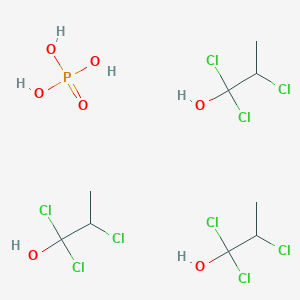
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)


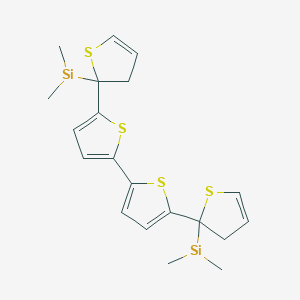
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)


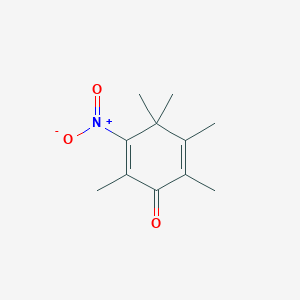
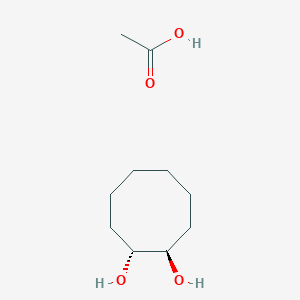
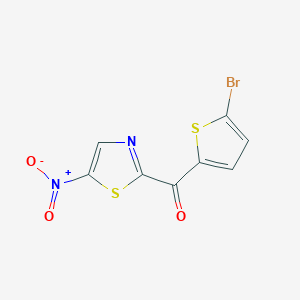
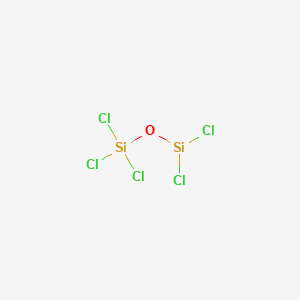
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
